molecular formula C6H11NO2 B022145 N-Methoxy-2,N-dimethylacrylamide CAS No. 132960-14-6

N-Methoxy-2,N-dimethylacrylamide

Cat. No. B022145
M. Wt: 129.16 g/mol
InChI Key: CSCFRIXKHXJIFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of NMDA-related polymers involves copolymerization techniques, as demonstrated in studies involving N,N-dimethylacrylamide (DMA) with other monomers like 2-methoxyethylacrylate (MOEA). These studies reveal methodologies for creating copolymers with varied compositions and molecular masses, emphasizing the role of NMDA derivatives in the development of polymers with specific solution behaviors and lower critical solution temperatures (LCST) in water (El-Ejmi & Huglin, 1997).

Molecular Structure Analysis

Research on NMDA and its derivatives includes analyzing molecular structures through methods like FTIR, which helps in understanding the reactivity ratios and glass transition temperatures (Tg) of polymers derived from NMDA. Such studies provide insights into the molecular architecture of these polymers and their thermal properties, contributing to the optimization of polymer design for specific applications (El-Ejmi & Huglin, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of NMDA-related polymers are influenced by their composition and the nature of copolymerization. Investigations into amphiphilic copolymers involving DMA derivatives have shown controlled copolymerization processes and the impact of molecular architecture on thermosensitivity and aggregation properties. This underscores the versatility of NMDA derivatives in creating polymers with tailored properties for specific uses (Lee, Russell, & Matyjaszewski, 2003).

Physical Properties Analysis

The physical properties of polymers synthesized from NMDA and its derivatives, such as hydrodynamic diameter and viscosity in various solvents, are critical for their application in fields like drug delivery. Studies exploring these properties provide essential data for the development of polymers with desirable solution behavior and stability under different conditions (Simonova, Kamorin, Filippov, & Kazantsev, 2023).

Chemical Properties Analysis

The chemical properties of NMDA-related polymers, including reactivity and interaction with other substances, play a crucial role in their application. Research into the methoxycarbonylation reactions of arylacrylamides, a category to which NMDA belongs, demonstrates the potential for synthesizing valuable chemical compounds through specific catalyzed reactions, highlighting the chemical versatility of NMDA derivatives (Xie, Li, Hu, Xu, & Wang, 2017).

Scientific Research Applications

  • Copolymers of N,N-dimethylacrylamide and 2-methoxy-ethylacrylate have been characterized for their thermotropism and glass transition temperatures. These copolymers exhibit lower critical solution temperatures that increase with the content of 2-methoxy-ethylacrylate, suggesting potential applications in temperature-sensitive materials (El-Ejmi & Huglin, 1996).

  • Amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate synthesized using ATRP in aqueous media demonstrate copolymers with molecular weights up to 34000. These findings have implications for the development of novel polymeric materials (Lee, Russell, & Matyjaszewski, 2003).

  • N,N-dimethylacrylamide polymer (DMAM) has a wide range of applications in different fields, with various synthetic methods and applications being explored. This broad applicability underscores the versatility of DMAM in scientific research (Xiaohua, 2009).

  • New poly(methacrylamide) materials with functional side groups of potential biomedical interest have been developed. These materials show a lower isotacticity parameter compared to poly(methyl methacrylate), which could be attributed to the stiffer methacrylamide side groups, offering new avenues in biomedical research (Gallardo & Román, 1993).

  • N,N-dimethylacrylamide/methacrylic ester copolymers with varying molecular weights have been prepared, demonstrating a decrease in water surface tension. These properties offer potential for various applications, including surface modification and coatings (Weinert & Piirma, 1989).

  • A light-switchable polymer capable of condensing and releasing double-strand DNA and switching from antibacterial to non-toxic activity against Escherichia coli bacterial cells has been developed. This innovation has significant implications in the field of biomedicine and materials science (Sobolčiak et al., 2013).

Safety And Hazards

N-Methoxy-2,N-dimethylacrylamide is considered hazardous. It is combustible and toxic if swallowed or in contact with skin . It is recommended to use personal protective equipment, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methoxy-N,2-dimethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-5(2)6(8)7(3)9-4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCFRIXKHXJIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462543
Record name N-METHOXY-2,N-DIMETHYLACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxy-2,N-dimethylacrylamide

CAS RN

132960-14-6
Record name N-METHOXY-2,N-DIMETHYLACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

O,N-dimethylhydroxylamine hydrochloride (74.6 g, 765 mmol) was dissolved in THF (1 L) and pyridine (123 ml, 1531 mmol) was added and stirred for 30 minutes. Methacryloyl chloride (37.4 ml, 383 mmol) was added slowly and stirred overnight. The solids were filtered and concentrated. The residue was partitioned between water and CH2Cl2, washed with water, dried over sodium sulfate, filtered and concentrated to afford N-methoxy-N-methylmethacrylamide (56.5 g, 335 mmol, 87.5% yield).
Quantity
74.6 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
123 mL
Type
reactant
Reaction Step Two
Quantity
37.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Avenoza, JH Busto, F Corzana, G Jiménez-Osés… - Tetrahedron …, 2004 - Elsevier
Herein we describe the synthesis of the two enantiomerically pure 3-amino-2-hydroxy-2-methylpropionic acids––(S)- and (R)-α-methyl isoserines––starting from the chiral diols (S)- and …
Number of citations: 16 www.sciencedirect.com
IS Mitchell, G Pattenden, J Stonehouse - Organic & Biomolecular …, 2005 - pubs.rsc.org
An enantioselective synthesis of rhizoxin D (2), isolated from the plant pathogenic fungus Rhizopus chinensis, is described. The overall strategy is based on elaboration of the δ-lactone-…
Number of citations: 38 pubs.rsc.org

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